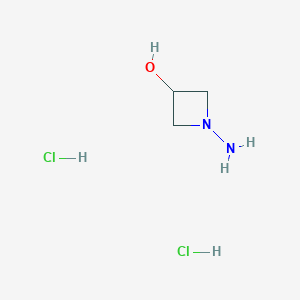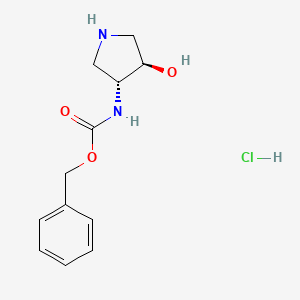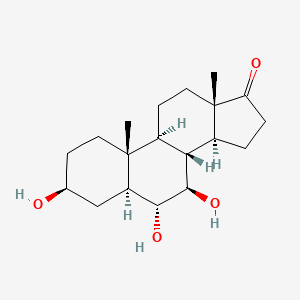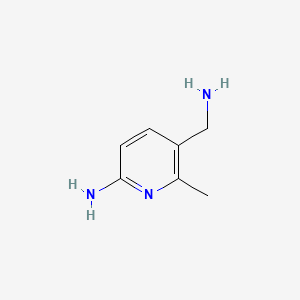
5-(Aminomethyl)-6-methylpyridin-2-amine
Descripción general
Descripción
5-(Aminomethyl)-6-methylpyridin-2-amine is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of complex molecules. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyridine derivatives, which can help infer the behavior and properties of 5-(Aminomethyl)-6-methylpyridin-2-amine.
Synthesis Analysis
The synthesis of pyridine derivatives often involves strategic functionalization to introduce different substituents on the pyridine ring. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the use of regioselective reactions and nucleophilic substitutions to achieve the desired substitution pattern on the pyridine ring . Similarly, the aminomethylation of hydroxypyridines indicates that such reactions are directed primarily to specific positions on the pyridine ring, which could be relevant for the synthesis of 5-(Aminomethyl)-6-methylpyridin-2-amine .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can significantly influence their reactivity and binding properties. For example, the study of 2-aminomethylpyridine-appended60fullerenes reveals how structural differences affect metal-binding abilities . This suggests that the position of the aminomethyl group in 5-(Aminomethyl)-6-methylpyridin-2-amine could similarly influence its binding properties.
Chemical Reactions Analysis
Pyridine derivatives participate in various chemical reactions. The reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate shows the potential for pyridine derivatives to react with amino groups, which could be a consideration for the reactivity of the aminomethyl group in 5-(Aminomethyl)-6-methylpyridin-2-amine . Additionally, the conversion of 2-aminopyridines into 5-substituted derivatives mediated by 1-hydroxymethylbenzotriazole demonstrates the versatility of pyridine derivatives in undergoing substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be deduced from their molecular structures and the nature of their substituents. For instance, the crystalline adducts of substituted salicylic acids with 4-aminopyridine show diverse supramolecular synthons, indicating that hydrogen bonding and other non-covalent interactions play a significant role in the solid-state structure of these compounds . This information can be extrapolated to predict the potential solid-state behavior of 5-(Aminomethyl)-6-methylpyridin-2-amine.
Aplicaciones Científicas De Investigación
Heterocyclic Amine Toxicity and Carcinogenicity : Studies on heterocyclic amines, such as 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole (Glu-P-1) and 2-aminodipyrido[1,2-a:3',2'-d]imidazole (Glu-P-2), have shown their presence in cooked foods and their potential carcinogenicity in various organs. These studies highlight the importance of understanding the metabolism and toxicology of heterocyclic amines for food safety and cancer prevention (Manabe et al., 1987).
Chemical Synthesis and Biological Activity : Research on derivatives of heterocyclic compounds, such as 1H-2-Benzopyran-1-one and 1,8-Naphthyridines, has been conducted to explore their potential pharmacological activities. These studies involve the synthesis of novel compounds and evaluation of their anti-inflammatory, analgesic, and antiulcer properties, which could be relevant for developing new therapeutic agents (Shimojima et al., 1985; Grossi et al., 2005).
Biogenic Amines in Food : The presence of biogenic amines in fish and their implications for food safety have been examined, highlighting the roles of these compounds in intoxication, spoilage, and nitrosamine formation. This research is crucial for understanding the impact of amines on food quality and human health (Bulushi et al., 2009).
Amine Pharmacodynamics : The effects of amine compounds on neurotransmitter systems, such as serotonin (5-HT) and dopamine, have been explored to understand their potential therapeutic applications. Studies on compounds like YM348, a 5-HT2C receptor agonist, provide insights into the design of drugs targeting specific neurotransmitter systems for treating neurological disorders (Kimura et al., 2004).
Environmental and Health Impacts of Amines : The presence and effects of amines in the environment, such as their role in particulate matter and potential health impacts, have been studied. This research is essential for assessing environmental exposure to amines and their implications for public health (Li et al., 2020).
Propiedades
IUPAC Name |
5-(aminomethyl)-6-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4,8H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFYVUSVVAWJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-6-methylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



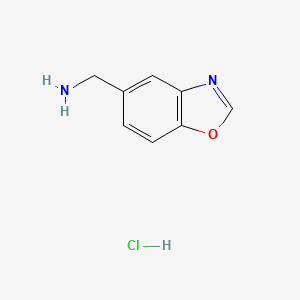


![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/structure/B3034637.png)
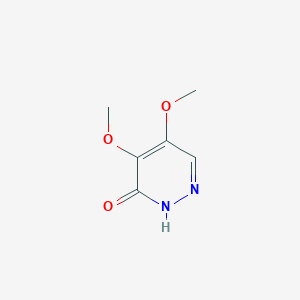
![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)
![2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B3034641.png)
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)
![Bis(8,8-difluoro-2-azaspiro[4.5]decane); oxalic acid](/img/structure/B3034644.png)
